1-Aminoindane Hydrochloride

Vue d'ensemble

Description

1-Aminoindane hydrochloride is a compound of interest in various fields of chemistry and pharmacology. It is a structural analog of natural amino acids and has been explored for its potential applications in medicinal chemistry, particularly as an antineoplastic agent and in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of 1-aminoindane derivatives and related compounds has been achieved through various methods. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene hydrochloride was reported using a Wittig reaction followed by a one-step reduction, demonstrating an efficient pathway to obtain the amine hydrochloride . Another approach for synthesizing 1-aminoindane derivatives involves a [1,4]-hydride shift mediated C(sp3)-H bond functionalization, which allows for the use of a wide variety of substrates to afford indane derivatives in good yields . Additionally, a one-pot tandem decarboxylative allylation-Heck cyclization cascade has been utilized to generate 1-aminoindanes from allyl diphenylglycinate imines, providing rapid access to polyfunctionalized compounds .

Molecular Structure Analysis

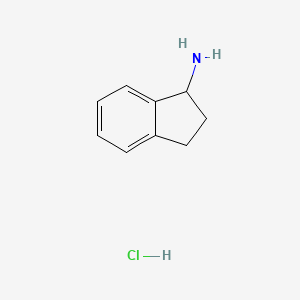

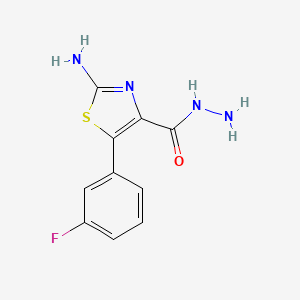

The molecular structure of 1-aminoindane hydrochloride and its derivatives is characterized by the presence of an indane ring system, which is a bicyclic structure composed of a benzene ring fused to a cyclopentane ring. The amino group is typically located at the 1-position of the indane ring. The orientation and position of additional functional groups, such as hydroxyl or methoxy groups, can significantly affect the stability and reactivity of these compounds .

Chemical Reactions Analysis

The reactivity of 1-aminoindane derivatives is influenced by the substituents on the indane ring. For example, hydroxy-1-aminoindans exhibit different stability profiles based on the position of the hydroxyl group, with the 5-OH analogs being unstable as free bases and only isolatable as their hydrochloride salts . The synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of a nucleophilic glycine equivalent demonstrates the versatility of 1-aminoindane derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminoindane hydrochloride derivatives are closely related to their molecular structure. The presence of an amino group can lead to the formation of hydrochloride salts, which are often more stable and easier to handle than their free base counterparts. The introduction of additional functional groups can further modulate the properties of these compounds, such as solubility, stability, and reactivity .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

1-Aminoindane hydrochloride demonstrates intriguing chemical behavior, notably influenced by the orientation of hydroxyl groups. For instance, the stability and reactivity of hydroxy-1-aminoindans are highly dependent on the OH group's position relative to the amino moiety. This characteristic has been studied in the context of various hydroxy-1-aminoindan derivatives, revealing specific stability patterns and reactivity, such as the formation of reactive quinone methide intermediates in certain analogues (Herzig et al., 2006).

Synthesis and Applications in Chemistry

A significant area of research on 1-aminoindane hydrochloride involves its synthesis and potential applications in creating complex molecules. For instance, one study describes a novel "one-pot" palladium-catalyzed decarboxylative allylation-Heck cyclization cascade. This method efficiently generates 1-aminoindane derivatives from allyl diphenylglycinate imines, which could be vital for synthesizing natural products and other biologically relevant small molecules (Fields et al., 2008).

Neuroprotective Properties

1-Aminoindane hydrochloride's metabolites have been studied for their neuroprotective properties. For instance, aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, were shown to have neuroprotective effects in vitro. These compounds were found to reduce apoptosis-associated phosphorylation and increase anti-apoptotic proteins, suggesting potential value in treating neurodegenerative disorders (Bar‐Am et al., 2007).

Pharmacological Profiles

While some studies on aminoindanes have focused on their pharmacological profiles as psychoactive substances, relevant insights into their action on the central nervous system can be gleaned. For instance, a study on various aminoindanes and related compounds provided detailed information on their interactions with monoamine transporters and receptors, including their effects on norepinephrine, dopamine, and serotonin uptake (Simmler et al., 2014).

Mécanisme D'action

Target of Action

1-Aminoindane Hydrochloride, also known as 1-Indanamine Hydrochloride , is a synthetic aminoindane . It primarily targets the central nervous system . The compound was first synthesized for medical use, such as anti-Parkinsonian drugs .

Mode of Action

The mode of action of 1-Aminoindane Hydrochloride is primarily via serotonin . This means that it may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .

Biochemical Pathways

It is known that the compound interacts with the serotonin system, which plays a crucial role in mood regulation, social behavior, appetite and digestion, sleep, memory, and sexual desire and function .

Pharmacokinetics

It is known that the compound has a molecular weight of 16965 , which may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound can have fatally toxic effects, as observed both in the laboratory in animal studies and in the clinic, where deaths related to aminoindanes have been reported .

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383207 | |

| Record name | 1-Aminoindane Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminoindane Hydrochloride | |

CAS RN |

70146-15-5 | |

| Record name | 1-Aminoindane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70146-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoindane Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOINDANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QG7BG5MQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)

![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)